(2S)-2-chloropropanoyl chloride

Description

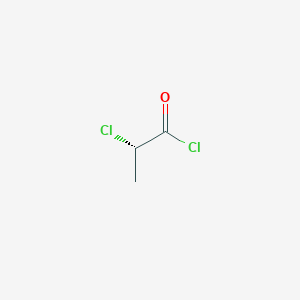

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-chloropropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQDSBVHLKBEIZ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-24-6 | |

| Record name | (2S)-2-chloropropanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of (2S)-2-chloropropanoyl chloride

An In-depth Technical Guide to the Physical Properties of (2S)-2-Chloropropanoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-chloropropanoyl chloride (CAS RN: 70110-24-6) is a significant chiral building block in modern organic synthesis.[1] As a bifunctional molecule containing both a stereocenter and a highly reactive acyl chloride group, it serves as a key intermediate in the synthesis of complex, stereospecific molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, alongside essential safety and handling protocols. The information herein is curated to support laboratory and process scale-up activities by providing a robust foundation for its application.

Chemical and Molecular Identity

Precise identification is the cornerstone of chemical research and development. (2S)-2-chloropropanoyl chloride is the S-enantiomer of the chiral acyl chloride. While many physical properties are similar to its racemate (CAS RN: 7623-09-8), its stereospecificity is critical for chiral synthesis.

Caption: 2D Structure of (2S)-2-chloropropanoyl chloride.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-2-chloropropanoyl chloride | [2] |

| CAS Number | 70110-24-6 | [1] |

| Molecular Formula | C₃H₄Cl₂O | [2][3][4] |

| Molecular Weight | 126.97 g/mol | [3][4][5][6] |

| InChI Key | JEQDSBVHLKBEIZ-REOHCLBHSA-N | |

| Canonical SMILES | CC(C(=O)Cl)Cl | [2][6] |

Physicochemical Properties

The physicochemical properties of (2S)-2-chloropropanoyl chloride dictate its behavior in both storage and reaction conditions. As an acyl chloride, it is highly susceptible to hydrolysis and requires handling under anhydrous conditions. Its low flash point underscores its flammability, necessitating careful handling away from ignition sources.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear colorless to light yellow liquid | [2][4][5] |

| Boiling Point | 109-111 °C at 760 mmHg | [4][5][7][8] |

| Melting Point | -71 °C | [1][4][5][9] |

| Density | 1.308 g/mL at 25 °C | [4][7][8] |

| Refractive Index (n²⁰/D) | 1.4355 - 1.4420 | [2][4] |

| Flash Point | 31-34.5 °C (88-94.1 °F) | [5][8][10][11] |

| Vapor Pressure | 28 mbar at 20 °C | [5] |

| Solubility | Reacts violently with water; soluble in chloroform. | [4][5] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental for confirming the identity, purity, and structure of the material. A combination of techniques provides a complete and validated characterization.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very strong carbonyl (C=O) stretching absorption characteristic of an acyl chloride, typically found in the region of 1780-1815 cm⁻¹. This peak is a primary diagnostic for the presence of the functional group. Data for the racemic compound is available in the NIST database.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the carbon skeleton and stereocenter environment. The ¹H NMR spectrum will show a quartet for the methine proton (CH) coupled to the methyl protons and a doublet for the methyl group (CH₃).[13]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[12][14] The fragmentation pattern will show characteristic losses of chlorine and the carbonyl group, which can be used to further verify the structure.

Safety, Handling, and Storage

(2S)-2-chloropropanoyl chloride is a hazardous substance that demands strict adherence to safety protocols. It is flammable, corrosive, and reacts violently with water.[5]

Table 3: GHS Hazard Classification

| Classification | Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [5][6][7][15] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6][7] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage | [5][7][8][11] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [3][15] |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |

-

Personal Protective Equipment (PPE) : Use of chemical-resistant gloves, safety goggles, a face shield, and flame-retardant protective clothing is mandatory.[3][8][16] All operations should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[3][16]

-

Handling : This reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4][5] Keep away from all sources of ignition, including heat, sparks, and open flames.[3][5][7] Avoid contact with water, strong bases, alcohols, and oxidizing agents.[5][10]

-

Storage : Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[4][5] Containers must be kept tightly sealed to prevent moisture ingress and vapor escape.[3][5]

Recommended Workflow for Quality Assessment

To ensure the integrity and suitability of (2S)-2-chloropropanoyl chloride for synthesis, a systematic quality control workflow is essential. This process validates the material's identity, purity, and consistency.

Caption: Logical workflow for the quality assessment of (2S)-2-chloropropanoyl chloride.

Step-by-Step Methodology

-

Material Receipt and Visual Inspection : Upon receipt, the material is quarantined. The container is inspected for integrity, and the liquid is visually checked for expected color (colorless to pale yellow) and clarity.[2][4]

-

Functional Group Confirmation (FTIR) : A sample is analyzed via Fourier-Transform Infrared Spectroscopy. The primary objective is to confirm the presence of the strong acyl chloride carbonyl (C=O) peak around 1800 cm⁻¹, providing rapid functional group identification.

-

Purity and Identity Verification (GC-MS) : Gas Chromatography-Mass Spectrometry is performed to determine the purity of the compound and to confirm its molecular weight (126.97 g/mol ).[6][12][14] This step is crucial for identifying any potential impurities or degradation products.

-

Structural Elucidation (NMR) : ¹H and ¹³C NMR spectroscopy are used for unambiguous structural confirmation.[13] This analysis verifies the connectivity of the atoms and provides insight into the chemical environment of the stereocenter.

-

Batch Consistency Check (Refractive Index) : The refractive index is a precise physical constant that is sensitive to impurities. Measuring it provides a fast and reliable method for ensuring consistency between different batches of the material.[2][4]

-

Quality Control Release : Once all tests are passed and the results conform to specifications, the material is released from quarantine and approved for use in research or manufacturing.

Conclusion

(2S)-2-chloropropanoyl chloride is a valuable yet hazardous chemical intermediate. A thorough understanding of its physical properties—from its boiling point and density to its spectroscopic signature—is paramount for its safe and effective use. Its flammable and corrosive nature, coupled with its high reactivity towards moisture, necessitates rigorous handling and storage protocols. By implementing a systematic quality assessment workflow, researchers and drug development professionals can ensure the material's integrity, leading to more reliable and reproducible synthetic outcomes.

References

- Sciencelab.com. 2-Chloropropionyl Chloride - Material Safety Data Sheet (MSDS). Note: Sciencelab.com is now defunct; original source is not directly available.

-

Krishna Solvechem Ltd. (KSCL). 2-Chloropropionyl chloride CHLORIDE MSDS. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloropropionyl chloride. PubChem Compound Database. [Link]

-

Chemstock. 2-CHLOROPROPIONYL CHLORIDE - Safety Data Sheet. [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. [Link]

-

NIST. (n.d.). 2-Chloropropionyl chloride. NIST Chemistry WebBook. [Link]

-

Ottokemi. (n.d.). 2-Chloropropionyl chloride, 99%. [Link]

-

Chemsrc. (2025, August 25). (2R)-2-Chloropropanoyl chloride. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-chloropropionyl chloride (CAS 7623-09-8). [Link]

-

NIST. (n.d.). 2-Chloropropionyl chloride Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Cheméo. (n.d.). Physical Properties of 2-chloropropionyl chloride. [Link]

-

Chemsrc. (2025, August 25). R-(-)-2-Chloropropionyl Chloride. [Link]

-

NIST. (n.d.). 2-Chloropropionyl chloride Notes. NIST Chemistry WebBook. [Link]

-

Wikipedia. (n.d.). 2-Chloropropionic acid. [Link]

Sources

- 1. 2-Chloropropionyl chloride | 7623-09-8 [chemnet.com]

- 2. 2-Chloropropionyl chloride, 96% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-Chloropropionyl chloride CAS#: 7623-09-8 [m.chemicalbook.com]

- 5. kscl.co.in [kscl.co.in]

- 6. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. 2-氯丙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (2R)-2-Chloropropanoyl chloride | CAS#:7623-09-8 | Chemsrc [chemsrc.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 2-Chloropropionyl Chloride | 7623-09-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. 2-Chloropropionyl chloride [webbook.nist.gov]

- 13. 2-Chloropropionyl chloride(7623-09-8) 1H NMR [m.chemicalbook.com]

- 14. 2-Chloropropionyl chloride [webbook.nist.gov]

- 15. chemstock.ae [chemstock.ae]

- 16. chemicalbull.com [chemicalbull.com]

(2S)-2-chloropropanoyl chloride molecular weight and formula

An In-Depth Technical Guide to (2S)-2-Chloropropanoyl Chloride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (2S)-2-chloropropanoyl chloride. It details the molecule's fundamental properties, stereospecific synthesis, reactivity, applications, and critical safety protocols, providing the field-proven insights necessary for its effective and safe utilization in a laboratory and industrial setting.

Physicochemical and Structural Properties

(2S)-2-chloropropanoyl chloride is a chiral acyl chloride that serves as a crucial building block in asymmetric synthesis. Its high reactivity, stemming from the presence of two electrophilic centers, makes it a valuable reagent for introducing a stereodefined 2-chloropropanoyl moiety into a target molecule.

The fundamental properties of this compound are summarized in the table below. It is important to note that while the specific (S)-enantiomer is the focus, many commercial and safety documents refer to the general CAS number for the racemic mixture.

| Property | Value |

| Molecular Formula | C₃H₄Cl₂O[1][2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 126.97 g/mol [1][3][4][8][9][11] |

| IUPAC Name | (2S)-2-chloropropanoyl chloride[1] |

| CAS Number | 7623-09-8 (Racemate)[1][3][6][9][11][12]; 70110-24-6 (S-enantiomer)[1] |

| Appearance | Colorless to light yellow liquid[11][12] |

| Odor | Pungent, stench[11][13] |

| Density | ~1.308 g/mL at 25 °C[11][14] |

| Boiling Point | 109-111 °C[9][11] |

| Melting Point | -71 °C[1][11] |

| Flash Point | 31-41.8 °C (88-107 °F)[1][9] |

| Solubility | Reacts violently with water. Soluble in ether, chloroform, and dichloromethane.[1][9][11][13] |

Synthesis and Stereochemical Control

The utility of (2S)-2-chloropropanoyl chloride is intrinsically linked to its enantiomeric purity. In pharmaceutical development, controlling stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The primary and most efficient synthesis of the (S)-enantiomer begins with a readily available chiral precursor, L-lactic acid or its esters, such as L-ethyl lactate.

The key to the synthesis is the reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds via an Sₙ2 mechanism, which results in a Walden inversion of the stereocenter. Therefore, starting with L-lactic acid (which has an S configuration) yields D-2-chloropropionic acid (which has an R configuration). This acid is then converted to the corresponding acyl chloride. To obtain the desired (2S) product, one must start with D-lactic acid. An alternative pathway involves the diazotization of (S)-alanine.[15]

A typical synthetic sequence from L-ethyl lactate to produce the corresponding (R)-enantiomer's precursor is outlined below; the synthesis of the (S) enantiomer follows the same logic starting from D-ethyl lactate.

-

Pharmaceutical Industry : This is the most significant area of application. It is a key intermediate for synthesizing active pharmaceutical ingredients (APIs). [8][11][14]A notable example is its use in the synthesis of N(2)-L-alanyl-L-glutamine, a dipeptide used in clinical nutrition to provide a stable source of glutamine. [16][17]* Agrochemicals : The compound is used in the development of crop protection chemicals, including various herbicides and pesticides, where stereochemistry can be crucial for biological activity. [4][11][14][18]* Material Science : It is employed in the synthesis of initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers. [9]It is also used as a reagent for the chemical surface functionalization of materials like parylene C, modifying their surface properties for specific applications. [9]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of (2S)-2-chloropropanoyl chloride is essential before its use. Standard analytical techniques are employed for this purpose.

| Technique | Expected Characteristics |

| ¹H NMR | A doublet corresponding to the C3 methyl protons and a quartet for the C2 methine proton. The integration and splitting pattern confirm the basic structure. [19] |

| ¹³C NMR | Three distinct signals for the methyl carbon, the chlorinated methine carbon, and the highly deshielded carbonyl carbon. |

| Infrared (IR) Spectroscopy | A very strong, characteristic absorption band for the C=O stretch of the acyl chloride, typically found at a high wavenumber (around 1790-1815 cm⁻¹). [3][7] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms. [3][5] |

| Chiral GC/HPLC | Essential for determining enantiomeric purity (ee%). The compound is typically derivatized with a chiral alcohol or amine and analyzed on a chiral stationary phase. |

Safety, Handling, and Storage Protocols

(2S)-2-chloropropanoyl chloride is a hazardous chemical that requires strict safety measures. It is flammable, highly corrosive, and reacts violently with water. [2][13] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory. [20]* Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and closed-toe shoes. [20]* Respiratory Protection: Use only in a certified chemical fume hood. If ventilation is inadequate, a respirator with a suitable cartridge (e.g., type ABEK) is required. [2] Handling and Storage:

-

Always handle under an inert, anhydrous atmosphere (e.g., nitrogen or argon). [13]* Ground and bond all containers and transfer equipment to prevent static discharge. [20]* Store in a tightly sealed container in a cool, dry, well-ventilated, and secure area designated for flammable and corrosive materials. [2][20][21]* Keep away from heat, sparks, open flames, and incompatible materials such as water, strong bases, alcohols, and oxidizing agents. [9][20] Emergency and First Aid Procedures:

Experimental Protocol: Synthesis of a Chiral Amide

This protocol provides a representative method for the acylation of a primary amine, demonstrating a core application of (2S)-2-chloropropanoyl chloride.

Objective: To synthesize N-benzyl-(2S)-2-chloropropanamide.

Materials:

-

(2S)-2-chloropropanoyl chloride (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

-

Reagent Preparation: Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and add the solution to the reaction flask. Cool the mixture to 0 °C in an ice bath. The triethylamine acts as a base to quench the HCl byproduct, preventing it from forming a salt with the reactant amine.

-

Addition: Dissolve (2S)-2-chloropropanoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C. This slow, cold addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

-

Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: Purify the resulting crude product by flash column chromatography on silica gel. Combine the pure fractions and remove the solvent. Confirm the structure and purity of the final product, N-benzyl-(2S)-2-chloropropanamide, using NMR and Mass Spectrometry. Assess the enantiomeric purity by chiral HPLC. This final validation step is essential for confirming the success of the synthesis.

References

- 2-Chloropropionyl Chloride - Material Safety Data Sheet (MSDS). (n.d.).

-

2-Chloropropionyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

2 Chloropropionyl Chloride | Manufacturer, Supplier from Anand. (n.d.). Bromchem Laboratories. Retrieved from [Link]

-

2-Chloropropionyl chloride CHLORIDE MSDS. (n.d.). KSCL (KRISHNA). Retrieved from [Link]

- Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. (2005, October 3). Cole-Parmer.

-

2-Chloropropionyl chloride. (n.d.). Retrieved from [Link]

-

2-Chloropropionyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-chloroalkanoic acids of high enantiomeric purity from (s). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

2-Chloropropionyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Chloropropionyl chloride | C3H4Cl2O | CID 111019. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Synthetic method of D-(+)-2-chloro-propanoyl chloride. (2008, October 15). Eureka | Patsnap. Retrieved from [Link]

-

CAS No : 7623-09-8 | Product Name : 2-Chloropropanoyl Chloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Cas 70110-25-7,(R)-2-Chloropropionyl chloride. (n.d.). lookchem. Retrieved from [Link]

- Method for preparing 2-chloropropionyl chloride with high optical activity. (n.d.). Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]

- Synthetic method of D-(+)-2-chloro-propanoyl chloride. (n.d.). Google Patents.

-

Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. (2024, August 13). AIP Publishing. Retrieved from [Link]

-

Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

- 1. 2-Chloropropionyl chloride | 7623-09-8 [chemnet.com]

- 2. chemicalbull.com [chemicalbull.com]

- 3. 2-Chloropropionyl chloride [webbook.nist.gov]

- 4. 2-Chloropropionyl chloride [jmqschem.cn]

- 5. 2-Chloropropionyl chloride [webbook.nist.gov]

- 6. 2-Chloropropionyl chloride, 96% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Chloropropionyl chloride [webbook.nist.gov]

- 8. myuchem.com [myuchem.com]

- 9. 2-Chloropropionyl chloride, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. modichemical.com [modichemical.com]

- 12. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. kscl.co.in [kscl.co.in]

- 14. bromchemlaboratories.in [bromchemlaboratories.in]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Synthetic method of D-(+)-2-chloro-propanoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride - Google Patents [patents.google.com]

- 18. lookchem.com [lookchem.com]

- 19. 2-Chloropropionyl chloride(7623-09-8) 1H NMR [m.chemicalbook.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. tcichemicals.com [tcichemicals.com]

Synthesis of Enantiomerically Pure (S)-2-Chloropropanoyl Chloride: A Technical Guide to Chiral Preservation

Strategic Overview & The Chiral Challenge

(S)-2-Chloropropanoyl chloride is a highly reactive, enantiomerically pure chiral building block utilized extensively in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and active pharmaceutical ingredients (APIs). The primary synthetic challenge lies in converting the carboxylic acid precursor into its corresponding acyl chloride without inducing racemization at the highly labile

While some industrial routes attempt to start from L-lactic acid (requiring a stereospecific inversion during chlorination), the most reliable method to guarantee high enantiomeric excess (ee) is the direct acylation of commercially available (S)-2-chloropropanoic acid.

Mechanistic Causality: The Racemization Trap

The

To prevent this, the chlorination must be performed under strictly acidic or neutral conditions. Traditional acid scavengers like pyridine or triethylamine must be completely avoided, as they actively promote ketene formation 2. Thionyl chloride (SOCl₂) is the preferred bulk reagent, but its un-catalyzed reaction requires elevated temperatures (>70 °C) that thermally degrade the ee.

The Vilsmeier-Haack Solution: By introducing a catalytic amount of N,N-dimethylformamide (DMF), the reaction pathway fundamentally shifts. DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride). This intermediate rapidly activates the carboxylic acid at mild temperatures (0–40 °C), entirely bypassing the thermal racemization pathway.

Mechanistic pathway of acyl chloride formation vs. base-promoted racemization.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system: the completion of the reaction is physically indicated by the cessation of gas evolution (SO₂ and HCl), and the thermal parameters are strictly bounded to guarantee ee preservation.

Step-by-Step Workflow

-

Reactor Preparation: Equip a dry, glass-lined reactor with a mechanical stirrer, a dropping funnel, a reflux condenser, and a gas scrubber system (to neutralize SO₂ and HCl). Purge the system with dry Nitrogen (N₂).

-

Charging: Charge the reactor with 1.0 equivalent of enantiomerically pure (S)-2-chloropropanoic acid (ee > 99%). Add 0.05 equivalents of anhydrous DMF.

-

Thermal Control: Chill the reaction mixture to 0–5 °C using an ice-water bath.

-

Reagent Addition: Slowly add 1.2 equivalents of SOCl₂ dropwise over 2 hours. Causality: The dropwise addition controls the highly exothermic formation of the Vilsmeier-Haack complex, preventing localized heating that could trigger enolization.

-

Maturation: Remove the cooling bath and gradually warm the mixture to 40 °C. Maintain this temperature for 3–4 hours. Self-Validation: Monitor the scrubber system; the reaction is complete when macroscopic gas bubbling ceases.

-

Degassing & Purification: Apply a mild vacuum (approx. 100 mmHg) at 30 °C to remove residual SO₂, HCl, and unreacted SOCl₂. Finally, isolate the (S)-2-chloropropanoyl chloride via fractional distillation under reduced pressure (e.g., 45–50 °C at 20 mmHg) to yield a clear, highly pure liquid 3.

Step-by-step experimental workflow for the synthesis of (S)-2-chloropropanoyl chloride.

Quantitative Data & Quality Control

The choice of chlorinating agent and catalyst directly impacts both the chemical yield and the optical purity of the final product. The data below illustrates why the SOCl₂/DMF system is the industry standard.

| Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| SOCl₂ | None | 75 (Reflux) | 85 | < 70 (Significant Racemization) |

| SOCl₂ | Pyridine | 25 | 78 | < 10 (Near Complete Racemization) |

| Oxalyl Chloride | DMF (cat.) | 20 | 92 | > 98 (Excellent, but high cost) |

| SOCl₂ | DMF (cat.) | 40 | 94 | > 98 (Optimal Industrial Route) |

Analytical Validation:

Direct chiral HPLC of acid chlorides is problematic due to their extreme reactivity with moisture and column stationary phases. To accurately validate the ee, a sample of the synthesized (S)-2-chloropropanoyl chloride must be derivatized. The standard protocol involves reacting the acid chloride with an enantiopure amine, such as (R)-1-phenylethylamine, in the presence of a non-enolizing base (e.g., N-methylmorpholine) at -78 °C. The resulting diastereomeric amides are then analyzed via ¹H NMR (by integrating the distinct

References

-

Mechanistic and Chiroptical Studies on the Desulfurization of Epidithiodioxopiperazines Reveal Universal Retention of Configuration at the Bridgehead Carbon Atoms. ACS Publications. 3

-

The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. Arkivoc. 2

-

(S)-(-)-2-Chloropropionic acid 99% (Product Page & Peer-Reviewed Citations). Sigma-Aldrich. 1

Sources

Spectroscopic Fingerprinting of (2S)-2-Chloropropanoyl Chloride: A Technical Guide for Advanced Drug Development

Introduction: Unveiling the Molecular Identity of a Key Chiral Building Block

(2S)-2-chloropropanoyl chloride, a chiral acyl chloride, serves as a critical intermediate in the synthesis of a multitude of pharmaceutical compounds and advanced materials. Its stereospecificity is paramount, directly influencing the biological activity and efficacy of the final product. Consequently, the unambiguous confirmation of its molecular structure and purity is a non-negotiable aspect of process development and quality control. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of (2S)-2-chloropropanoyl chloride. We will delve into the theoretical underpinnings of the observed spectral data, present standardized experimental protocols, and offer expert interpretation of the resulting spectra, equipping researchers, scientists, and drug development professionals with the knowledge to confidently identify and assess this vital synthetic precursor.

Molecular Structure and Spectroscopic Overview

(2S)-2-chloropropanoyl chloride is a small, chiral molecule with the chemical formula C₃H₄Cl₂O.[1] Its structure, featuring a stereogenic center at the second carbon, an acyl chloride functional group, and a chlorine substituent, gives rise to a distinct spectroscopic signature.

Caption: Molecular structure of (2S)-2-chloropropanoyl chloride.

The following sections will dissect the information gleaned from ¹H NMR, ¹³C NMR, IR, and MS, providing a comprehensive spectroscopic profile of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the sample.

¹H NMR Spectroscopy

The proton NMR spectrum of (2S)-2-chloropropanoyl chloride is relatively simple, exhibiting two distinct signals corresponding to the two types of protons in the molecule.[2]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~4.6 | Quartet (q) | 1H | CH |

| 2 | ~1.8 | Doublet (d) | 3H | CH₃ |

Interpretation and Causality:

-

Chemical Shift: The methine proton (CH) is significantly deshielded (shifted downfield to ~4.6 ppm) due to the inductive effect of two adjacent electronegative chlorine atoms (one on the same carbon and one on the carbonyl carbon).[2] The methyl protons (CH₃) are further away from the electron-withdrawing groups and thus resonate at a higher field (upfield, ~1.8 ppm).

-

Multiplicity (Spin-Spin Splitting): The n+1 rule governs the splitting pattern. The methine proton has three neighboring protons on the methyl group, resulting in a quartet (3+1=4). Conversely, the three methyl protons are coupled to the single methine proton, leading to a doublet (1+1=2).[2]

-

Integration: The relative areas under the peaks correspond to the number of protons giving rise to the signal. The integration ratio of 1:3 for the quartet and doublet, respectively, confirms the presence of one methine proton and three methyl protons.[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For (2S)-2-chloropropanoyl chloride, three distinct signals are expected, one for each carbon atom.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~170-180 | C=O |

| 2 | ~55-65 | CHCl |

| 3 | ~20-30 | CH₃ |

Interpretation and Causality:

-

Chemical Shift: The carbonyl carbon (C=O) of the acyl chloride is highly deshielded and appears at the lowest field (~170-180 ppm) due to the strong electron-withdrawing nature of the bonded oxygen and chlorine atoms.[3] The carbon atom bonded to the chlorine (CHCl) is also significantly deshielded (~55-65 ppm) compared to a typical sp³ hybridized carbon.[4] The methyl carbon (CH₃) is the most shielded and appears at the highest field (~20-30 ppm).[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of (2S)-2-chloropropanoyl chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans is typically necessary.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~1800 | Strong | C=O stretch | Acyl Chloride |

| ~2900-3000 | Medium | C-H stretch | Alkyl |

| ~600-800 | Medium-Strong | C-Cl stretch | Alkyl Halide |

Interpretation and Causality:

-

Carbonyl (C=O) Stretch: The most characteristic absorption for an acyl chloride is the strong C=O stretching band, which typically appears at a high frequency (~1800 cm⁻¹).[3] This high frequency is a result of the inductive effect of the chlorine atom, which strengthens the C=O double bond.[3]

-

C-H Stretch: The absorptions in the 2900-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and methine groups.[5]

-

C-Cl Stretch: The C-Cl stretching vibration is observed in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.[3][5]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As (2S)-2-chloropropanoyl chloride is a liquid, the spectrum can be obtained neat. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.

| m/z | Proposed Fragment |

| 126/128 | [C₃H₄Cl₂O]⁺ (Molecular Ion) |

| 91 | [C₃H₄ClO]⁺ |

| 63 | [C₂H₄Cl]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak is expected at m/z 126 and 128, corresponding to the presence of the two chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6][7] The molecular weight of the compound is 126.97 g/mol .[6]

-

Fragmentation: Acyl chlorides are known to undergo fragmentation through several pathways.[8]

-

Loss of a Chlorine Radical: The cleavage of the C-Cl bond from the acyl group is a common fragmentation pathway, leading to the formation of an acylium ion at m/z 91.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon can result in the formation of a [C₂H₄Cl]⁺ fragment at m/z 63.[9]

-

Caption: Proposed mass spectrometry fragmentation of (2S)-2-chloropropanoyl chloride.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: For a volatile compound like (2S)-2-chloropropanoyl chloride, gas chromatography-mass spectrometry (GC-MS) is the preferred method.[10][11] The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method for generating ions from volatile organic compounds.

-

Mass Analysis: A mass analyzer, such as a quadrupole, separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic characterization of (2S)-2-chloropropanoyl chloride is a clear demonstration of the synergistic power of modern analytical techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can achieve a high degree of confidence in the identity, purity, and structure of this essential chiral building block, ensuring the integrity and quality of their downstream applications.

References

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloropropionyl chloride. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloropropionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloropropionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloropropionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloropropionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloropropionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloropropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. Retrieved from [Link]

- Google Patents. (n.d.). CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).

-

AIP Publishing. (2024, August 13). Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 2-chloropropane (NMR Spectrum). Retrieved from [Link]

-

ResearchGate. (n.d.). Reflection-absorption infrared spectra of 1.0 l of 2-chloropropionyl.... Retrieved from [Link]

-

Chemsrc. (n.d.). (2R)-2-Chloropropanoyl chloride. Retrieved from [Link]

-

Analytice. (n.d.). 2-chloropropionyl chloride (Determined in 2-chloropropionic acid) - analysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 7623-09-8 | Product Name : 2-Chloropropanoyl Chloride. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. fiveable.me [fiveable.me]

- 4. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. 2-Chloropropionyl chloride [webbook.nist.gov]

- 11. 2-chloropropionyl chloride (Determined in 2-chloropropionic acid) - analysis - Analytice [analytice.com]

A Comprehensive Technical Guide to (2S)-2-Chloropropanoyl Chloride: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Chloropropanoyl chloride, a chiral acid chloride, is a pivotal building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its stereospecificity is crucial for the synthesis of enantiomerically pure molecules, where biological activity is often confined to a single enantiomer. This in-depth technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and reactivity of (2S)-2-chloropropanoyl chloride. We will delve into the causality behind synthetic strategies, the importance of maintaining stereochemical integrity, and the analytical techniques for its characterization, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of Chirality in Acyl Chlorides

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental concept in chemistry with profound implications in pharmacology and material science. (2S)-2-chloropropanoyl chloride is a prime example of a chiral molecule where the spatial orientation of the chloro group at the C2 position dictates its reactivity and its utility as a precursor for complex chiral molecules. The acyl chloride functionality provides a highly reactive site for nucleophilic acyl substitution, enabling the formation of amides, esters, and other derivatives. The presence of the chiral center allows for the diastereoselective or enantioselective introduction of this three-carbon unit, a common motif in many biologically active compounds.

This guide will serve as a technical resource for scientists, providing a thorough understanding of the properties and handling of this important chiral reagent.

Chemical Structure and Stereochemistry

(2S)-2-Chloropropanoyl chloride possesses a stereogenic center at the second carbon atom of the propanoyl chain. The "(2S)" designation in its name refers to the specific configuration at this chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | (2S)-2-chloropropanoyl chloride | [1][2][3] |

| Synonyms | (S)-α-Chloropropionyl chloride | [1][4] |

| CAS Number | 70110-24-6 (for the (S)-enantiomer) | [1] |

| Molecular Formula | C₃H₄Cl₂O | [1][2][3][4][5][6] |

| Molecular Weight | 126.97 g/mol | [1][2][4][5][6][7] |

| Appearance | Colorless to pale yellow liquid | [2][3][8] |

| Boiling Point | 109-111 °C at 760 mmHg | [1][8] |

| Density | Approximately 1.291 g/cm³ to 1.308 g/mL at 25 °C | [1] |

| Refractive Index | Approximately 1.434 to 1.440 at 20 °C | [1][3] |

The stereochemistry of (2S)-2-chloropropanoyl chloride is paramount. The "S" configuration is determined by assigning priorities to the four groups attached to the chiral carbon (C2):

-

-Cl (highest priority)

-

-COCl

-

-CH₃

-

-H (lowest priority)

Viewing the molecule with the lowest priority group (H) pointing away, the sequence from highest to lowest priority (Cl → COCl → CH₃) proceeds in a counter-clockwise direction, hence the "S" designation.

Figure 1: Stereochemical representation of (2S)-2-chloropropanoyl chloride.

Synthesis of Enantiomerically Pure (2S)-2-Chloropropanoyl Chloride

The synthesis of enantiomerically pure (2S)-2-chloropropanoyl chloride is critical to its application in asymmetric synthesis. The most common and reliable method involves the diazotization of the naturally occurring amino acid, L-alanine ((S)-alanine), followed by treatment with a chlorinating agent.[9] This approach is advantageous as it starts from a readily available and inexpensive chiral pool starting material.

Experimental Protocol: Synthesis from L-Alanine

This protocol is a conceptual illustration based on established chemical principles.

-

Diazotization of L-Alanine:

-

Dissolve L-alanine in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.[10] This in situ generates nitrous acid (HNO₂), which reacts with the primary amine of L-alanine to form a diazonium salt. The stereocenter is retained during this step.

-

-

Conversion to (S)-2-Chloropropanoic Acid:

-

The diazonium salt is unstable and decomposes, with the diazonium group being replaced by a chloride ion from the hydrochloric acid solvent. This nucleophilic substitution reaction proceeds with retention of configuration.

-

The resulting (S)-2-chloropropanoic acid is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., calcium chloride), and the solvent is removed under reduced pressure.[10]

-

-

Formation of the Acyl Chloride:

-

The crude (S)-2-chloropropanoic acid is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid to the corresponding acyl chloride. This reaction should be performed in an inert solvent and under anhydrous conditions to prevent hydrolysis of the product.

-

The reaction mixture is typically refluxed until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride) ceases.

-

The excess chlorinating agent and solvent are removed by distillation, and the final product, (2S)-2-chloropropanoyl chloride, is purified by fractional distillation under reduced pressure.

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: The diazonium salt intermediate is highly unstable and can undergo side reactions if the temperature is not strictly controlled. Maintaining a low temperature minimizes decomposition and side product formation.

-

Anhydrous Conditions for Acyl Chloride Formation: Acyl chlorides are highly reactive towards water and will readily hydrolyze back to the carboxylic acid. Therefore, all reagents and glassware must be thoroughly dried.

-

Fractional Distillation for Purification: This technique is essential to separate the desired product from any remaining starting materials, byproducts, or solvent, ensuring high purity of the final product.

Figure 2: Synthetic workflow for (2S)-2-chloropropanoyl chloride.

Chemical Reactivity and Applications in Asymmetric Synthesis

(2S)-2-Chloropropanoyl chloride is a versatile reagent primarily used as an electrophile in nucleophilic acyl substitution reactions. Its utility in asymmetric synthesis stems from its ability to introduce a chiral propionyl group into a molecule.

Key Reactions:

-

Amide Formation: Reaction with primary or secondary amines yields chiral amides. This is a common strategy in the synthesis of pharmaceuticals.

-

Ester Formation: Reaction with alcohols or phenols produces chiral esters.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings to form chiral ketones. A notable example is its reaction with isobutylbenzene in the synthesis of Ibuprofen.[9]

Self-Validating Protocols:

The success of reactions involving (2S)-2-chloropropanoyl chloride is often validated by the stereochemical outcome. The use of a chiral starting material should, under appropriate reaction conditions, lead to a product with a predictable stereochemistry. Any deviation from the expected stereoisomer can indicate issues with the reaction conditions, such as racemization.

Analytical and Spectroscopic Characterization

The identity and purity of (2S)-2-chloropropanoyl chloride must be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a quartet for the proton at C2 and a doublet for the methyl protons at C3, with characteristic chemical shifts and coupling constants.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the chiral carbon (C2), and the methyl carbon (C3).

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretching vibration of the acyl chloride.[4][6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and structure.[4][5]

-

Gas Chromatography (GC): GC can be used to assess the purity of the compound and to separate it from related substances.[11]

-

Chiral Chromatography: To determine the enantiomeric purity (enantiomeric excess, ee) of the (2S)-isomer, chiral gas chromatography or chiral high-performance liquid chromatography (HPLC) is employed. This is crucial to validate the stereochemical integrity of the synthesized material.

Handling, Storage, and Safety

(2S)-2-Chloropropanoyl chloride is a corrosive, flammable, and moisture-sensitive liquid.[8][12][13][14][15] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[8][12][13][14][15]

-

Handling: Avoid contact with skin, eyes, and clothing.[8][12][13][14] Do not breathe vapors or mist.[8][12][13][14] It reacts violently with water, liberating toxic hydrogen chloride gas.[8][12] Therefore, all transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][12][14][15] It should be stored away from incompatible materials such as water, alcohols, amines, strong bases, and metals.[8][12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[8]

Conclusion

(2S)-2-Chloropropanoyl chloride is a valuable and versatile chiral building block in organic synthesis. A thorough understanding of its stereochemistry, synthetic pathways, and reactivity is essential for its effective and safe use in the development of new chemical entities. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently incorporate this important reagent into their synthetic strategies. The principles of maintaining stereochemical integrity and ensuring purity through rigorous analytical characterization are paramount to achieving the desired outcomes in complex, multi-step syntheses.

References

- 2-Chloropropionyl chloride CHLORIDE MSDS - KSCL (KRISHNA).

- MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1 - KSCL (KRISHNA).

- 2-CHLOROPROPIONYL CHLORIDE - Chemstock.

- Material Safety Data Sheet - 2-Chloropropionyl chloride, 95% - Cole-Parmer.

- 2-Chloropropionyl chloride - Safety D

-

2-Chloropropionic acid - Wikipedia. [Link]

-

2-Chloropropionyl chloride - NIST Chemistry WebBook. [Link]

-

(S)-2-chloroalkanoic acids of high enantiomeric purity from (S)-2-amino acids: (S)-2-chloropropanoic acid - Organic Syntheses. [Link]

-

2-Chloropropionyl chloride - NIST Chemistry WebBook. [Link]

-

(S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids: (S)-2-Chloropropanoic Acid - Organic Syntheses. [Link]

-

2-Chloropropionyl chloride - NIST Chemistry WebBook. [Link]

-

2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem. [Link]

- Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography)

-

2 Chloropropionyl Chloride | Manufacturer, Supplier from Anand - Bromchem Laboratories. [Link]

-

CAS No : 7623-09-8 | Product Name : 2-Chloropropanoyl Chloride | Pharmaffiliates. [Link]

Sources

- 1. 2-Chloropropionyl chloride | 7623-09-8 [chemnet.com]

- 2. 2-Chloropropionyl chloride | C3H4Cl2O | CID 111019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. B24503.22 [thermofisher.com]

- 4. 2-Chloropropionyl chloride [webbook.nist.gov]

- 5. 2-Chloropropionyl chloride [webbook.nist.gov]

- 6. 2-Chloropropionyl chloride [webbook.nist.gov]

- 7. 2-氯丙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. kscl.co.in [kscl.co.in]

- 9. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]

- 12. kscl.co.in [kscl.co.in]

- 13. chemstock.ae [chemstock.ae]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemicalbook.com [chemicalbook.com]

The Reactivity, Stability, and Application of (2S)-2-Chloropropanoyl Chloride in Advanced Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

(2S)-2-Chloropropanoyl chloride (CAS RN: 70110-24-6) is a highly reactive, bifunctional chiral synthon that serves as a cornerstone in modern asymmetric synthesis[1]. Featuring both an electrophilic acyl chloride group and a reactive alpha-chloro stereocenter, this compound enables the precise introduction of the 2-chloropropionyl moiety into complex architectural frameworks[2]. This whitepaper provides an in-depth mechanistic analysis of its reactivity, outlines its stringent stability requirements, and details self-validating experimental protocols for its application in pharmaceutical development.

Physicochemical Profile & Structural Causality

The utility and handling requirements of (2S)-2-chloropropanoyl chloride are dictated by its distinct physicochemical properties[2].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Molecular Formula | C₃H₄Cl₂O |

| Molecular Weight | 126.97 g/mol |

| Boiling Point | ~111 °C |

| Specific Gravity (Density) | 1.28 g/mL (at 20 °C) |

| Flash Point | 31 °C (Flammable Liquid) |

| Appearance | Colorless to light yellow clear liquid |

Mechanistic Rationale for Reactivity: The extreme reactivity of this compound stems from the synergistic electronic effects of its functional groups. The carbonyl carbon of the primary acyl chloride is inherently electrophilic. This electrophilicity is significantly magnified by the inductive electron-withdrawing effect (-I effect) of the adjacent alpha-chlorine atom[2]. Consequently, the activation energy for nucleophilic acyl substitution is exceptionally low, making it a potent acylating agent even for sterically hindered or weakly nucleophilic substrates. Furthermore, the alpha-stereocenter remains intact during the initial acylation but is primed for subsequent stereospecific Sₙ2 displacements, making it invaluable for chiral drug synthesis[3].

Stability Dynamics & Degradation Pathways

The stability of (2S)-2-chloropropanoyl chloride is intrinsically linked to its chemical environment. As a primary acyl chloride, it is highly sensitive to moisture, heat, and nucleophilic contaminants[4].

-

Moisture Sensitivity: The most significant degradation pathway is hydrolysis. Upon exposure to atmospheric moisture, the compound reacts violently to yield (2S)-2-chloropropanoic acid and hydrogen chloride (HCl) gas[4].

-

Thermal Degradation: Elevated temperatures accelerate decomposition. Given its flash point of 31 °C, vapors can form explosive mixtures with air, necessitating storage in a cool, dark environment under an inert gas (e.g., argon or nitrogen)[4],[2].

-

Chemical Incompatibilities: Contact with strong bases, alcohols, amines, oxidizing agents, and certain metals leads to vigorous, potentially hazardous side reactions[4].

Figure 1: Reactivity profile and degradation pathways of (2S)-2-chloropropanoyl chloride.

Applications in Advanced Drug Development

In the pharmaceutical sector, the demand for single-enantiomer drugs has driven the utilization of reliable chiral building blocks[5]. (2S)-2-chloropropanoyl chloride is extensively used in the synthesis of active pharmaceutical ingredients (APIs):

-

Cardiotonic Agents (Chiral Pimobendan): Pimobendan is a positive inotropic agent used to treat heart failure. The synthesis of its chiral active form relies heavily on (2S)-2-chloropropanoyl chloride. By reacting the acyl chloride with a diammonium phthalate derivative under Lewis acid catalysis, chemists can secure the key chiral intermediate (R-1) with high stereofidelity[3],[6].

-

High-Throughput Parallel Synthesis: The compound is utilized in solution-phase parallel synthesis to generate vast chemical libraries. For instance, it is used in secondary amide couplings to synthesize peptide analogs and inhibitors of AP-1 and NF-κB, achieving yields and purities suitable for direct biological screening[5].

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following protocols incorporate mechanistic causality and in-process validation steps.

Protocol A: Friedel-Crafts Acylation for Chiral Pimobendan Intermediate[3]

Objective: Stereoretentive acylation of an aromatic substrate to yield Chiral Intermediate R-1. Mechanistic Rationale: Aluminum trichloride (AlCl₃) acts as a Lewis acid, coordinating with the carbonyl oxygen of the acyl chloride to generate a highly reactive acylium ion. The reaction occurs exclusively at the carbonyl center, preserving the alpha-stereocenter.

Step-by-Step Methodology:

-

Activation: In a dry, inert-gas-purged reaction vessel, prepare a mixed solution of the starting material (26.7 g) and anhydrous AlCl₃ (22 g).

-

Controlled Addition: Add (2S)-2-chloropropanoyl chloride (20 g) dropwise. Causality: Dropwise addition controls the exothermic generation of the acylium intermediate, preventing thermal degradation.

-

Reflux: Heat the mixture to reflux for exactly 1 hour. Self-Validation: Monitor reaction progression via HPLC; the complete consumption of the starting material validates the end of the reflux phase.

-

Quenching: Cool the reaction to 30 °C. Slowly add a mixture of methanol and water. Causality: This safely hydrolyzes the unreacted AlCl₃ and residual acyl chloride, preventing unwanted side reactions during extraction.

-

Isolation: Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Spin dry the solvent, add petroleum ether to induce crystallization, and filter to obtain the purified chiral Intermediate R-1 (Expected Yield: ~15.6 g).

Figure 2: Step-by-step synthetic workflow for Chiral Pimobendan Intermediate R-1.

Protocol B: Enantioselective Synthesis of the Acyl Chloride Precursor[4],[2]

Objective: Conversion of optically active lactic acid to the corresponding 2-chloropropanoyl chloride. Mechanistic Rationale: The reaction utilizes thionyl chloride (SOCl₂) and a pyridine catalyst. The hydroxyl group of lactic acid forms a chlorosulfite intermediate. Pyridine facilitates an Sₙ2 displacement by the chloride ion, resulting in the inversion of stereochemistry at the alpha-carbon. Therefore, to synthesize the (2S) enantiomer, D-lactic acid must be used as the starting material.

Step-by-Step Methodology:

-

Preparation: Add SOCl₂ to a reaction flask and cool to -2.0 °C using an ice-salt bath. Causality: Sub-zero temperatures are critical to control the violent exotherm and prevent thermal racemization.

-

Addition: Slowly and simultaneously add the optically active lactic acid and pyridine dropwise. Maintain a weight ratio of lactic acid to SOCl₂ at ~1:3.3, and lactic acid to catalyst at ~1:0.06.

-

Temperature Control: Maintain the system strictly below 0 °C during the 2.5-hour addition period.

-

Purification: Remove excess SOCl₂ via rotary evaporation and purify the product by vacuum distillation. Self-Validation: Assess optical rotation and utilize chiral GC to confirm enantiomeric excess (ee > 95%).

References

1.[4] BenchChem Technical Support Team. "2-Chloropropionyl Chloride: A Technical Guide to Stability and Storage." Benchchem. 2.[3] "Preparation method and application of chiral pimobendan." Patsnap Eureka. 3.[5] Suto, Mark J. "Ion-Exchange Resins for Solution Phase Parallel Synthesis of Chemical Libraries." ResearchGate. 4.[6] "A pimobendan and chiral technology." Patsnap Eureka. 5.[2] "2-Chloropropionyl Chloride | CAS 7623-09-8." Benchchem. 6.[1] "5-bromo-2-chloro-4'-ethoxydiphenylmethane CAS NO 461432-23-5." Chinazerchem.

Sources

- 1. 5-bromo-2-chloro-4â-ethoxydiphenylmethane CAS NO 461432-23-5 Manufacturers, Suppliers - Factory Direct Price - ZeErRui [chinazerchem.com]

- 2. 2-Chloropropionyl Chloride|CAS 7623-09-8|Supplier [benchchem.com]

- 3. Preparation method and application of chiral pimobendan - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-Chloropropionyl Chloride|CAS 7623-09-8|Supplier [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method and application of chiral pimobendan - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Guide to the Safe Handling and Storage of (2S)-2-Chloropropanoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of (2S)-2-chloropropanoyl chloride. As a highly reactive and hazardous acyl chloride, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists to explain the chemical causality behind each safety recommendation, empowering professionals to make informed decisions.

Section 1: Compound Profile & Hazard Summary

(2S)-2-Chloropropanoyl chloride (CAS No. 7623-09-8) is a chiral acyl chloride widely used as a reactive intermediate in organic synthesis, including in the production of pharmaceuticals.[1] Its utility is derived from the highly electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. However, this same reactivity is the source of its significant hazards.

Table 1: Physical and Chemical Properties of 2-Chloropropanoyl Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄Cl₂O | [2] |

| Molecular Weight | 126.97 g/mol | [3] |

| Appearance | Clear, colorless to faint yellow liquid | [3][4] |

| Odor | Pungent, stench | [3][4] |

| Boiling Point | 109-111 °C (at 760 mmHg) | [3] |

| Melting Point | -71 °C | [2][3] |

| Density | ~1.308 g/mL at 25 °C | |

| Flash Point | 31-34 °C (88-93 °F) | [3][4] |

| Autoignition Temp. | 510 °C (950 °F) | [3] |

| Water Solubility | Reacts violently (may decompose) | [2][3] |

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[5] |

| Skin Corrosion/Irritation | 1B / 1A | H314: Causes severe skin burns and eye damage.[5][6] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[6][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |

Section 2: The Chemistry of Reactivity - A Causality-Driven Approach

The primary hazard of 2-chloropropanoyl chloride stems from its violent reaction with water and other nucleophilic protic solvents (e.g., alcohols, amines).[3][4] This is not a simple dissolution; it is a rapid, exothermic hydrolysis reaction.

Reaction Mechanism: CH₃CHClCOCl + H₂O → CH₃CHClCOOH (2-Chloropropionic Acid) + HCl (Hydrogen Chloride)

The generation of hydrogen chloride gas is a critical safety concern. When this reaction occurs on contact with skin, eyes, or mucous membranes, the HCl produced is responsible for the severe corrosive burns.[6] Inhalation of vapors leads to the formation of HCl deep within the respiratory tract, which can cause severe inflammation, chemical pneumonitis, and pulmonary edema.[4][8] This reactivity necessitates the exclusion of moisture from all handling and storage procedures.

Furthermore, as a flammable liquid with a low flash point, its vapors can form explosive mixtures with air and travel to an ignition source, causing a flashback.[3][4]

Section 3: Risk Assessment and Control Hierarchy

A systematic approach to managing the risks associated with 2-chloropropanoyl chloride is essential. The hierarchy of controls, from most to least effective, must be applied: Elimination (not possible if the chemical is required), Substitution, Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).

Caption: Hazard analysis workflow for 2-chloropropanoyl chloride.

Engineering Controls

These are the first line of defense, designed to minimize exposure by isolating the hazard.

-

Chemical Fume Hood: All handling of 2-chloropropanoyl chloride must be performed inside a certified chemical fume hood to contain flammable and corrosive vapors.[4][9]

-

Safety Shower and Eyewash Station: Facilities must be equipped with a readily accessible and tested eyewash station and safety shower due to the severe corrosive nature of the chemical.[4]

-

Ventilation: The storage and work areas must be well-ventilated to prevent the accumulation of flammable vapors.[6][7]

Personal Protective Equipment (PPE)

PPE is mandatory and should be selected based on the high potential for burns and eye damage.

-

Eye and Face Protection: Tightly fitting safety goggles combined with a full-face shield (minimum 8-inch) is required.[4][7]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., butyl rubber) inspected for integrity before each use.[7][10] Double-gloving is recommended.[11]

-

Protective Clothing: A flame-retardant lab coat over long-sleeved clothing, supplemented with a chemical-resistant apron, is necessary.[4] All skin must be covered; wear full-length pants and closed-toe shoes.[9]

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., large spills), a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[7][8]

Administrative Controls & Safe Work Practices

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards, handling procedures, and emergency protocols for 2-chloropropanoyl chloride before beginning work.[12]

-

Hygiene: Wash hands and arms thoroughly with soap and water after handling and before leaving the work area.[7][9] Contaminated clothing must be removed immediately and decontaminated before reuse.[4]

-

Ignition Source Control: Prohibit smoking, open flames, and spark-producing equipment in the vicinity.[7][12] Use only non-sparking tools and explosion-proof equipment.[3][4][9]

-

Static Discharge: Ground and bond containers when transferring material to prevent the buildup of electrostatic charge.[4][8][9]

Caption: Step-by-step protocol for safely dispensing the reagent.

Section 4: Storage and Incompatibility

Proper storage is critical to prevent dangerous reactions and degradation.

-

Conditions: Store in a cool, dry, well-ventilated, and designated flammables-area.[1][4]

-

Moisture Control: Protect from moisture at all costs. Containers must be kept tightly closed.[3][7][9] Storing under an inert atmosphere (e.g., nitrogen) is strongly recommended.[9]

-

Container Integrity: Opened containers must be carefully resealed and kept upright to prevent leakage.[7][9]

-

Incompatible Materials: Segregate from the following:

Section 5: Emergency Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol (<1 Liter and Contained):

-

Alert: Alert personnel in the immediate area.[13]

-

Isolate: Restrict access to the spill area.[13] If possible and safe, turn off nearby ignition sources.[6]

-

PPE: Don the appropriate PPE as described in Section 3.2.

-

Contain & Absorb: DO NOT USE WATER. [14] Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, Oil-Dri, or Zorb-All.[7][13][14]

-

Neutralize (with caution): Sodium bicarbonate can be carefully sprinkled on the spill to neutralize it, but be aware the reaction may be vigorous and produce heat.[11][14]

-

Collect: Using non-sparking tools, carefully sweep the absorbed material into a suitable, sealable container for hazardous waste.[4][14]

-

Decontaminate: Clean the spill area.

-

Dispose: Label the container as hazardous waste and arrange for disposal according to institutional and local regulations.[15]

Major Spill (>1 Liter or Uncontained):

-

Evacuate: Immediately evacuate the area, alerting others as you leave.[11][16]

-

Isolate: Close doors to the affected area to contain vapors.[14]

-

Call for Help: From a safe location, call 911 and your institution's Environmental Health & Safety (EHS) department.[11][14] Provide the chemical name, location, and estimated quantity.

Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]

-

CRITICAL - DO NOT USE WATER: A water jet must not be used as it will react violently with the chemical.[4][7][12] Water spray may be used cautiously to cool fire-exposed containers from a distance.[7]

-

Protective Gear: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) due to the production of toxic and corrosive gases like hydrogen chloride and phosgene upon combustion.[3][4][6]

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding physician.[4][7]

-

Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[4]

Section 6: Decontamination and Waste Disposal

Equipment Decontamination

Glassware and equipment must be decontaminated safely. A common method is to slowly and carefully rinse the equipment with a suitable alcohol (like isopropanol) in a fume hood to convert the residual acyl chloride to a less reactive ester before final cleaning.

Controlled Quenching Protocol

For neutralizing small, residual amounts of 2-chloropropanoyl chloride, a controlled quenching process is necessary. This should only be performed by trained personnel.

-

Prepare: In a fume hood, place a flask of an appropriate quenching agent (e.g., a dilute solution of sodium bicarbonate, or an alcohol like methanol or ethanol) in an ice bath to manage the exothermic reaction.[17]

-

Add Slowly: With vigorous stirring, slowly add the 2-chloropropanoyl chloride dropwise to the quenching solution.[17]

-

Monitor: Control the rate of addition to keep the reaction from becoming too vigorous.[17]

-

Complete: Once the addition is complete, allow the mixture to stir until the reaction has subsided.

-

Dispose: The resulting solution should be collected as hazardous waste.

Waste Disposal

All waste, including absorbed spill material and quenched solutions, is considered hazardous.[8][18]

-

Collect waste in a properly labeled, sealed, and compatible container.

-

Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]

References

-

LSU Health New Orleans. (2009, October 30). EHS-200.02 Chemical Spill Response Policy and Procedures. [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. [Link]

-

Chemstock. 2-CHLOROPROPIONYL CHLORIDE - GHS Safety Data Sheet. [Link]

-

University of Illinois Division of Research Safety. (2025, September 24). Chemical Spill. [Link]

-

Krishna Solvechem Ltd. (KSCL). 2-Chloropropionyl chloride MSDS. [Link]

-

The University of Queensland. Chemical Spill and Response Guideline. [Link]

-